Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate
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Overview
Description
Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, an oxazole ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with similar reactivity but lacking the oxazole ring.
Methyl carbamate: Another related compound with a methyl group instead of a benzyl group.
Phenyl carbamate: Contains a phenyl group instead of the benzyl group.
Uniqueness
Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl N-[3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl]carbamate |
InChI |
InChI=1S/C19H17ClN2O3/c1-13-17(11-20)25-18(21-13)15-8-5-9-16(10-15)22-19(23)24-12-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,22,23) |
InChI Key |
JUIBZDXXAHBFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)CCl |
Origin of Product |
United States |
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